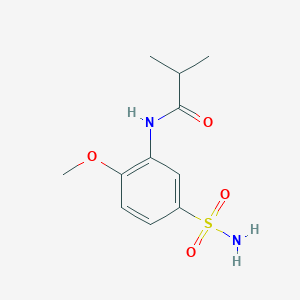

n-(2-Methoxy-5-sulfamoylphenyl)isobutyramide

Description

N-(2-Methoxy-5-sulfamoylphenyl)isobutyramide (CAS: 1223025-45-3) is a synthetic organic compound with the molecular formula C₁₁H₁₆N₂O₄S and a molecular weight of 272.32 g/mol . Its structure comprises a phenyl ring substituted with a methoxy group (-OCH₃) at position 2, a sulfamoyl group (-SO₂NH₂) at position 5, and an isobutyramide moiety (-NHCOC(CH₃)₂) attached to the aromatic core. This compound is primarily utilized as a pharmaceutical intermediate, highlighting its role in synthesizing bioactive molecules or active pharmaceutical ingredients (APIs) .

Properties

Molecular Formula |

C11H16N2O4S |

|---|---|

Molecular Weight |

272.32 g/mol |

IUPAC Name |

N-(2-methoxy-5-sulfamoylphenyl)-2-methylpropanamide |

InChI |

InChI=1S/C11H16N2O4S/c1-7(2)11(14)13-9-6-8(18(12,15)16)4-5-10(9)17-3/h4-7H,1-3H3,(H,13,14)(H2,12,15,16) |

InChI Key |

GNVHNXRYNOZNMD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)NC1=C(C=CC(=C1)S(=O)(=O)N)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Selection

The core reaction involves nucleophilic aromatic substitution, where a chlorine atom at the 5-position of 2-methoxy-5-chlorobenzoic acid derivatives is replaced by a sulfamoyl group. Key modifications for the target compound include:

- Ester-to-amide conversion : Replacement of the methyl ester group with isobutyramide prior to sulfamoylation.

- Catalytic system : Cuprous bromide (0.05–0.1 eq) in tetrahydrofuran (THF) solvent.

- Stoichiometry : 1:1.05–1.2 molar ratio of chlorobenzoate precursor to sodium aminosulfinate.

The generalized reaction scheme proceeds as:

$$

\text{2-Methoxy-5-chloro-N-isobutyrylbenzamide} + \text{NaSO}2\text{NH}2 \xrightarrow{\text{CuBr, THF}} \text{this compound} + \text{NaCl}

$$

Alternative Synthesis Pathways

While no direct literature describes alternative routes to this compound, parallel sulfonamide synthesis methodologies suggest potential variations:

Direct Sulfamoylation of Pre-formed Isobutyramides

A hypothetical pathway involves introducing the sulfamoyl group after establishing the isobutyramide moiety. This would require:

- Protection of the benzoic acid as its isobutylamide

- Directed ortho-metalation to install methoxy group

- Electrophilic sulfamoylation using ClSO2NH2

However, this route presents challenges in regioselectivity during sulfamoylation and requires stringent temperature control (-78°C) for lithiation steps, making it less industrially viable than the patent method.

Enzymatic Sulfamoylation

Emerging biocatalytic approaches for sulfonamide formation, though unreported for this specific compound, could theoretically employ sulfotransferases with 3'-phosphoadenosine-5'-phosphosulfate (PAPS) cofactors. Current limitations include:

- Narrow substrate specificity of known sulfotransferases

- High cost of PAPS regeneration systems

- Typical yields <50% in analogous systems

Characterization and Analytical Methods

Rigorous quality control is essential given the compound's pharmaceutical applications. Key characterization data from analogous compounds includes:

Spectroscopic Profiling

- FT-IR : Strong absorption at 1325 cm⁻¹ (asymmetric S=O stretch) and 1150 cm⁻¹ (symmetric S=O stretch), confirming sulfonamide formation. The amide carbonyl appears at 1650–1680 cm⁻¹.

- ¹H NMR (DMSO-d6): δ 1.15 (d, J=6.8 Hz, 6H, isopropyl CH3), 2.55 (m, 1H, isopropyl CH), 3.85 (s, 3H, OCH3), 7.35–7.80 (m, 3H, aromatic), 7.95 (s, 2H, SO2NH2).

- HPLC : Retention time 8.2 min under conditions of 70:30 H2O:MeOH, 1.0 mL/min, 240 nm detection.

Purity Assessment

Current Good Manufacturing Practice (cGMP) standards require:

- ≤0.15% individual impurities by HPLC

- Heavy metals <10 ppm (ICP-MS)

- Residual solvents per ICH Q3C guidelines

Suppliers like ChemScene LLC and AiFChem utilize high-performance liquid chromatography (HPLC) with UV detection at 240 nm, achieving typical purities >99.5%.

Industrial-Scale Production Considerations

Leading suppliers have optimized the patent process for commercial production:

Batch Process Optimization

AiFChem reports the following scaled parameters for 50 kg batches:

- Reactor size: 2000 L glass-lined steel

- Cycle time: 18 hours (including heating/cooling)

- Isolation: Centrifugal filtration followed by fluidized-bed drying

- Typical throughput: 300–400 kg/month

Cost Drivers

Chemical Reactions Analysis

Types of Reactions: n-(2-Methoxy-5-sulfamoylphenyl)isobutyramide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

n-(2-Methoxy-5-sulfamoylphenyl)isobutyramide has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: this compound is investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

Industry: The compound is used in the development of new materials and as a component in various industrial processes

Mechanism of Action

The mechanism of action of n-(2-Methoxy-5-sulfamoylphenyl)isobutyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, N-(2-Methoxy-5-sulfamoylphenyl)isobutyramide is compared below with three structurally or functionally related compounds.

Aliphatic Amides from Bactrocera tryonimales Pheromones

A study on Bactrocera tryonimales identified six aliphatic amides as male-produced volatiles, including N-(3-methylbutyl)propanamide (C4) and N-(3-methylbutyl)isobutyramide (C6) . These compounds share the isobutyramide functional group but differ in backbone structure:

- Backbone : Aliphatic chains (e.g., 3-methylbutyl) vs. aromatic phenyl ring in the target compound.

- Substituents : Lack of sulfamoyl or methoxy groups.

- Volatility: Aliphatic amides exhibit higher volatility due to lower molecular weight (e.g., C4: ~157 g/mol) and non-aromatic structure, making them suitable as insect pheromones .

- Biological Role : Pheromonal activity in insects vs. pharmaceutical intermediate role of the target compound.

Herbicidal Ureidopyrimidine Derivative (Compound 14b)

Compound 14b (C₂₃H₂₂ClF₄N₄O₅S), synthesized as a herbicidal agent, shares structural motifs such as a sulfonyl group and heterocyclic core . Key differences include:

- Core Structure : Ureidopyrimidine (a nitrogen-rich heterocycle) vs. phenyl ring in the target compound.

- Substituents : Presence of chlorine, fluorine, and trifluoromethyl groups in 14b, which enhance herbicidal activity through electrophilic interactions.

- Molecular Weight : 14b (549.06 g/mol) is nearly twice as heavy as the target compound, reducing bioavailability but improving target-site binding in plants .

Sulfonamide-Containing Pyrimidine Derivatives

A sulfonamide-pyrimidine hybrid compound (C₂₅H₂₈BrN₅O₅S₂) features a brominated pyrimidine ring and a sulfonamide group . Comparisons include:

- Aromatic Systems : Pyrimidine (six-membered ring with two nitrogens) vs. phenyl ring.

- Applications : Likely designed for kinase inhibition or antimicrobial activity, contrasting with the intermediate role of this compound .

Data Table: Structural and Functional Comparison

Research Findings and Implications

Bioactivity and Substituent Effects :

- The sulfamoyl group in the target compound enhances solubility in polar solvents compared to aliphatic amides, which are more lipophilic .

- Methoxy groups in aromatic systems often improve metabolic stability, a desirable trait for pharmaceutical intermediates .

Structural Complexity vs. Function :

- Ureidopyrimidines (e.g., 14b) and pyrimidine-sulfonamides demonstrate that heterocyclic cores and electronegative substituents (e.g., halogens) are critical for targeting enzymes or receptors. These features are absent in the simpler phenyl-based target compound.

Synthetic Utility :

- This compound serves as a versatile building block for APIs due to its balanced hydrophobicity and ease of functionalization . In contrast, aliphatic amides and complex heterocycles are more specialized in their applications .

Biological Activity

N-(2-Methoxy-5-sulfamoylphenyl)isobutyramide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfamoyl group attached to a phenyl ring with a methoxy substituent, along with an isobutyramide moiety. This structure is crucial for its interaction with biological targets.

The compound's mechanism of action involves:

- Enzyme Interaction : The sulfamoyl group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity.

- Hydrophobic Interactions : The phenyl and isobutyramide portions interact with hydrophobic pockets in proteins, enhancing binding affinity and modulating biochemical pathways.

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. For instance:

- IC50 Values : The compound demonstrated IC50 values in the low micromolar range against several cancer lines, indicating strong inhibitory effects on cell proliferation .

Antioxidant Activity

Studies have shown that derivatives of this compound possess significant antioxidant properties, which contribute to their therapeutic potential. Antioxidant assays revealed that certain derivatives exhibit superior activity compared to standard antioxidants like BHT .

Case Studies and Research Findings

- Cytotoxicity and Antimicrobial Activity : In vitro studies assessed the cytotoxicity of this compound against human red blood cells and various bacterial strains. The results indicated dose-dependent cytotoxicity and notable antimicrobial effects, particularly against Gram-positive bacteria .

- Clinical Implications : The compound has been explored as a potential therapeutic agent for diseases characterized by abnormal cell growth, including certain cancers. Its ability to inhibit specific signaling pathways involved in cell proliferation makes it a candidate for further clinical investigation .

Data Tables

| Biological Activity | IC50 (µM) | Cell Line |

|---|---|---|

| Antiproliferative Activity | 2.2 - 4.4 | Various Cancer Lines |

| Antioxidant Activity | - | Various Assays |

| Cytotoxicity | 500 - 62.5 | Human RBCs |

Q & A

Basic: What synthetic routes are reported for N-(2-Methoxy-5-sulfamoylphenyl)isobutyramide, and how is purity validated?

Answer:

The compound is typically synthesized via sulfonylation of a substituted aniline intermediate, followed by coupling with isobutyramide. For example, analogous sulfonamide syntheses involve reacting 2-methoxy-5-aminophenyl precursors with sulfonyl chlorides under anhydrous conditions in dichloromethane (DCM) . Purity validation employs high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Residual solvents are quantified via gas chromatography-mass spectrometry (GC-MS) .

Advanced: How can researchers optimize inhibitory activity against CDK5/p25 while minimizing off-target effects on CDK2/cyclin E?

Answer:

Structure-activity relationship (SAR) studies suggest modifying the sulfamoyl and methoxy substituents to enhance selectivity. For instance, introducing bulky groups at the 5-sulfamoyl position may reduce CDK2/cyclin E binding while maintaining CDK5/p25 inhibition. Molecular docking simulations using crystallographic data of CDK5 (PDB: 1UNL) can guide rational design. In vitro kinase assays with recombinant CDK5/p25 and CDK2/cyclin E (IC₅₀ values measured via fluorescence polarization) are critical for validation .

Basic: What structural features of this compound are critical for its biological activity?

Answer:

Key features include:

- Methoxy group (2-position) : Enhances lipid solubility and membrane permeability.

- Sulfamoyl group (5-position) : Facilitates hydrogen bonding with kinase active sites (e.g., CDK5).

- Isobutyramide moiety : Stabilizes hydrophobic interactions with protein pockets.

These features are corroborated by comparative studies with analogs lacking the methoxy or sulfamoyl groups, which show reduced potency .

Advanced: How can researchers resolve discrepancies in solubility data across different solvents?

Answer:

Solubility inconsistencies (e.g., higher solubility in methanol vs. isopropanol) may arise from polymorphic forms or solvent polarity effects. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) can identify polymorphs. Solubility parameters (Hansen solubility parameters) should be calculated to match solvents with the compound’s polarity. Experimental validation via shake-flask method at 25°C is recommended .

Basic: What in vitro models are suitable for assessing its therapeutic potential in neurodegenerative diseases?

Answer:

- Primary neuronal cultures : Measure tau hyperphosphorylation (Western blot) and neurite outgrowth.

- SH-SY5Y neuroblastoma cells : Evaluate cytotoxicity (MTT assay) and CDK5 inhibition (ELISA).

- Enzyme inhibition assays : Use recombinant CDK5/p25 to determine IC₅₀ values .

Advanced: How can instability in aqueous solutions be addressed during formulation studies?

Answer:

Instability may result from hydrolysis of the sulfamoyl group. Strategies include:

- pH optimization : Buffers at pH 6.5–7.0 minimize degradation.

- Lyophilization : Formulate with cryoprotectants (e.g., trehalose) to enhance shelf life.

- Stability-indicating assays : Use LC-MS/MS to monitor degradation products (e.g., sulfonic acid derivatives) under accelerated conditions (40°C/75% RH) .

Basic: What spectroscopic techniques are used to characterize its metabolic byproducts?

Answer:

- LC-MS/MS : Identifies phase I metabolites (oxidation, hydrolysis) and phase II conjugates (glucuronidation).

- ¹H/¹³C NMR : Resolves structural changes in metabolites, such as demethylation of the methoxy group.

- High-resolution mass spectrometry (HRMS) : Confirms molecular formulas of degradation products .

Advanced: How can computational modeling predict interactions with off-target proteins?

Answer:

- Molecular dynamics (MD) simulations : Analyze binding stability with kinases (e.g., GSK-3β, JNK) over 100-ns trajectories.

- Pharmacophore modeling : Screen against databases (e.g., ChEMBL) to identify potential off-targets.

- Free energy calculations (MM-PBSA) : Quantify binding affinities for prioritization in experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.